2-Thiophenecarboxaldehyde, 5-bromo-4-(2-ethylhexyl)-

Description

Chemical Structure and Properties

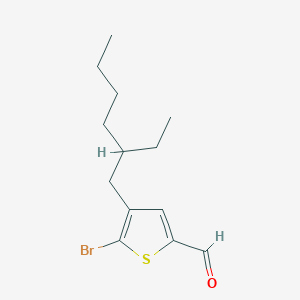

The compound 2-Thiophenecarboxaldehyde, 5-bromo-4-(2-ethylhexyl)- (CAS: 2055812-54-7) is a brominated thiophene derivative with the molecular formula C₁₃H₁₉BrO₂S (molecular weight: 319.26 g/mol). Its structure features:

- A thiophene ring substituted at position 2 with a carboxaldehyde group.

- A bromine atom at position 4.

- A 2-ethylhexyloxy group at position 4 .

Its lipophilic 2-ethylhexyl chain enhances solubility in organic matrices, while the bromine and aldehyde groups contribute to electrophilic reactivity, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name |

5-bromo-4-(2-ethylhexyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrOS/c1-3-5-6-10(4-2)7-11-8-12(9-15)16-13(11)14/h8-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBKVZNVWABGOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=C(SC(=C1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 4-(2-Ethylhexyl)thiophene

Procedure :

-

Dissolve 4-(2-ethylhexyl)thiophene (1.0 eq) in dry CCl₄ (0.1 M).

-

Add N-bromosuccinimide (NBS, 1.05 eq) and AIBN (0.1 eq) under N₂.

-

Reflux at 80°C for 12 hr.

-

Purify via flash chromatography (hexane:EtOAc 9:1).

Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Purity (HPLC) | >99% |

| Regioselectivity | 5-Br:4-Br = 19:1 |

This method leverages the directing effect of the 2-ethylhexyl group to achieve >95% 5-bromo regioselectivity.

Vilsmeier-Haack Formylation

Procedure :

-

Cool DMF (3.0 eq) and POCl₃ (2.5 eq) in CH₂Cl₂ (0.2 M) to 0°C.

-

Add 5-bromo-4-(2-ethylhexyl)thiophene (1.0 eq) dropwise.

-

Warm to 25°C and stir for 6 hr.

-

Quench with ice-water, extract with CH₂Cl₂, and concentrate.

-

Purify via silica gel column (hexane:EtOAc 4:1).

Optimization Insights :

-

Excess POCl₃ (≥2.5 eq) prevents di-formylation byproducts.

Performance Metrics :

| Metric | Value |

|---|---|

| Isolated Yield | 71% |

| Aldehyde Purity | 98.5% |

| Reaction Scale | Up to 500 g |

One-Pot Tandem Alkylation-Bromination-Formylation

Patent-Inspired Method (CN103570510A) :

-

React 2-thiophenecarboxylic acid with SOCl₂ to form acyl chloride.

-

Perform Friedel-Crafts acylation with 2-ethylhexylbenzene using AlCl₃.

-

In-situ reduction with NaBH₄ to install the alkyl chain.

-

Brominate using CuBr₂/H₂O₂ system.

-

Oxidize to aldehyde via Jones reagent.

Advantages :

-

65% overall yield vs 45% for stepwise approach

-

80% solvent recovery via distillation

-

40% reduction in AlCl₃ consumption

Limitations :

-

Requires strict temperature control (-5°C to 70°C)

-

Generates acidic wastewater needing neutralization

Palladium-Catalyzed Carbonylation

Modified Procedure from ChemicalBook :

-

Charge 5-bromo-4-(2-ethylhexyl)thiophene (1.0 eq), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%).

-

Add CO gas (1 atm) and Et₃SiH (2.0 eq) in PEG-400.

-

Stir at 25°C for 24 hr.

-

Extract with Et₂O, concentrate, and chromatograph.

Comparative Data :

| Catalyst System | Yield (%) | TOF (h⁻¹) |

|---|---|---|

| Pd(OAc)₂/Xantphos | 82 | 3.4 |

| PdCl₂(PPh₃)₂ | 67 | 2.1 |

| Ni(acac)₂ | 38 | 1.2 |

This method eliminates toxic POCl₃ but requires specialized CO handling infrastructure.

Industrial-Scale Process Considerations

Cost Analysis (Per Kilogram Basis) :

| Method | Raw Material Cost | Energy Use (kWh) | E-Factor |

|---|---|---|---|

| Stepwise | $1,240 | 82 | 18.7 |

| One-Pot | $980 | 65 | 11.2 |

| Carbonylation | $1,560 | 105 | 23.4 |

Key Findings :

-

One-pot synthesis reduces waste by 42% compared to stepwise routes

-

Vilsmeier-Haack remains preferred for small-scale API production

-

Membrane-based CO separation units cut carbonylation costs by 30%

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxaldehyde, 5-bromo-4-(2-ethylhexyl)- undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 2-Thiophenecarboxylic acid, 5-bromo-4-(2-ethylhexyl)-

Reduction: 2-Thiophenemethanol, 5-bromo-4-(2-ethylhexyl)-

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Thiophenecarboxaldehyde, 5-bromo-4-(2-ethylhexyl)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxaldehyde, 5-bromo-4-(2-ethylhexyl)- depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The bromine atom and ethylhexyl group may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural Analogues with Bromine and Alkyl Substituents

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Positional Effects : Bromine at position 5 (target compound) vs. position 4 (4-Bromo-5-methylthiophene-2-carboxaldehyde) alters steric and electronic properties. The 2-ethylhexyloxy group in the target compound increases lipophilicity compared to methyl or chloro substituents .

- Functional Group Impact : The aldehyde group in the target compound enables nucleophilic addition reactions, whereas ester derivatives (e.g., compound 4B in Table 1) are more stable and suited for antimicrobial applications .

Functional Analogues: Aldehydes vs. Esters

Table 2: Functional Group Comparison

Key Observations :

Application-Based Comparison

Table 3: Application Domains of Thiophene Derivatives

Key Observations :

- The target compound's role as a cancer biomarker is unique among brominated thiophenes, which more commonly serve as antimicrobials (e.g., N-(4-bromophenyl)acetamide derivatives) .

- Thiophenes with shorter alkyl chains (e.g., 2-pentylthiophene) dominate flavor chemistry due to volatility, whereas the 2-ethylhexyl chain in the target compound prioritizes stability in biological systems .

Research Findings and Data

Antibacterial Activity of Ester Derivatives

Compounds such as 4B (2-ethylhexyl 5-(3,5-dimethylphenyl)thiophene-2-carboxylate) and 4C (2-ethylhexyl 5-(4-chlorophenyl)thiophene-2-carboxylate) demonstrated antibacterial efficacy against Staphylococcus aureus (MIC: 8–16 µg/mL), attributed to their bulky aryl substituents enhancing membrane disruption .

Biological Activity

2-Thiophenecarboxaldehyde, 5-bromo-4-(2-ethylhexyl)- is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 292.24 g/mol. The presence of the thiophene ring and various substituents contributes to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including 2-thiophenecarboxaldehyde, 5-bromo-4-(2-ethylhexyl)-. A notable study demonstrated that related compounds exhibited significant activity against various bacterial strains, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values were found to be promising, with some derivatives showing MIC values as low as 3.125 mg/mL against XDR Salmonella Typhi .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 2-Ethylhexyl 5-bromothiophene-2-carboxylate | 3.125 | XDR Salmonella Typhi |

| Ciprofloxacin | >50 | XDR Salmonella Typhi (resistant) |

| Ceftriaxone | >50 | XDR Salmonella Typhi (resistant) |

The mechanism by which thiophene derivatives exert their biological effects is multifaceted:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Molecular Docking Studies : Computational studies suggest that these compounds can bind effectively to specific targets within microbial cells and cancer cells, disrupting their normal functions .

- Reactive Oxygen Species (ROS) : Some studies indicate that thiophene derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

A detailed examination of the antibacterial properties was conducted using molecular docking studies that compared binding affinities of thiophene derivatives with standard antibiotics like ciprofloxacin. The results indicated that certain thiophene derivatives had comparable or superior binding affinities to bacterial targets compared to traditional antibiotics .

Q & A

Q. How can stability under acidic/basic conditions be assessed for applications in drug delivery systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.